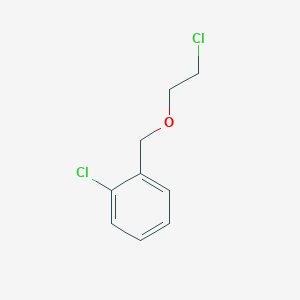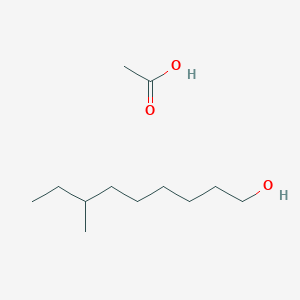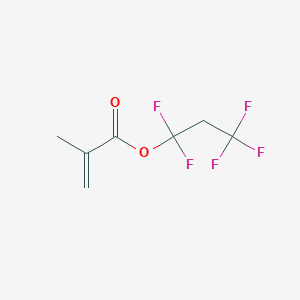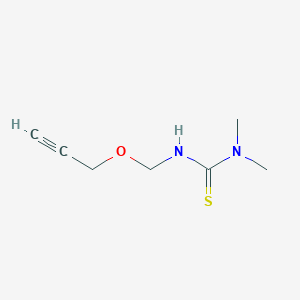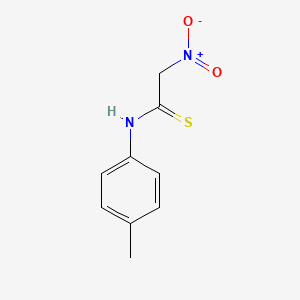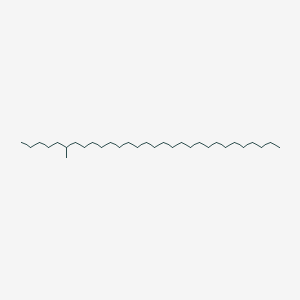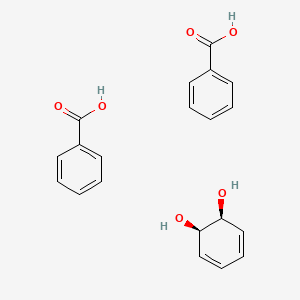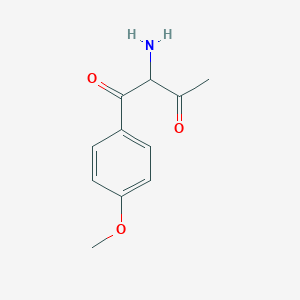
2-Amino-1-(4-methoxyphenyl)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-methoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.226 g/mol It is characterized by the presence of an amino group, a methoxyphenyl group, and a butane-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methoxyphenyl)butane-1,3-dione typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate . The reaction is carried out under reflux conditions in ethanol, followed by the addition of an acid catalyst to facilitate the cyclization process. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Amino-1-(4-methoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
2-Amino-1-(4-methoxyphenyl)butane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-1-(4-methoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(4-Methoxyphenyl)butane-1,3-dione: Similar in structure but lacks the amino group.
2-Amino-1-(4-hydroxyphenyl)butane-1,3-dione: Similar but has a hydroxy group instead of a methoxy group.
2-Amino-1-(4-ethoxyphenyl)butane-1,3-dione: Similar but has an ethoxy group instead of a methoxy group.
Uniqueness
2-Amino-1-(4-methoxyphenyl)butane-1,3-dione is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound versatile for various applications.
特性
CAS番号 |
84490-20-0 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
2-amino-1-(4-methoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C11H13NO3/c1-7(13)10(12)11(14)8-3-5-9(15-2)6-4-8/h3-6,10H,12H2,1-2H3 |
InChIキー |
KUQULLZHVXPIFI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)C1=CC=C(C=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
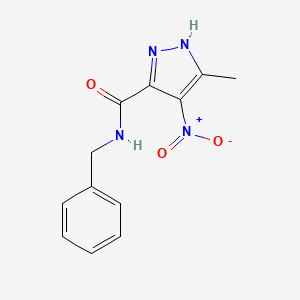
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)
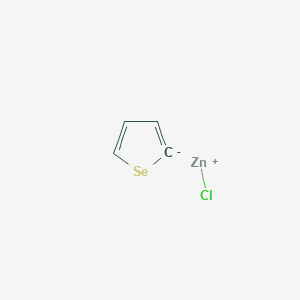

silane](/img/structure/B14415188.png)
